![molecular formula C12H9ClF3N5O3 B2452823 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide CAS No. 338397-37-8](/img/structure/B2452823.png)
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide” is a chemical compound with the molecular formula C14H11ClF3N3O2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H11ClF3N3O2/c1-21(20-13(22)23-10-5-3-2-4-6-10)12-11(15)7-9(8-19-12)14(16,17)18/h2-8H,1H3,(H,20,22) . This indicates that the molecule contains a pyridine ring with a trifluoromethyl group and a chlorine atom, an isoxazole ring with a methyl group, and a hydrazinocarbonyl group .Physical And Chemical Properties Analysis
The molecular weight of this compound is 345.71 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.科学的研究の応用
Prodrug Development
- This compound has been investigated in the context of prodrug development. For instance, 3-carboxyisoxazole, a related compound, was synthesized and studied for its potential as a prodrug. It showed favorable plasma concentrations when metabolized in rats, similar to established prodrugs (Patterson, Cheung, & Ernest, 1992).
Gene Expression Inhibition
- Research has been conducted on derivatives of this compound for their ability to inhibit NF-kappaB and AP-1 transcription factors, aiming to improve potential oral bioavailability. Specific structural modifications were found to influence cell-based activity, emphasizing the importance of the carboxamide group at certain positions for activity (Palanki et al., 2000).
Antifungal Activity
- A series of derivatives of this compound were synthesized and evaluated for their antifungal activities. Some of these derivatives showed moderate activities against various phytopathogenic fungi, performing better than commercial fungicides in certain cases (Wu et al., 2012).
Glycine Transporter Inhibition
- Research into structurally related compounds has identified potent inhibitors of the glycine transporter 1 (GlyT1), which are potentially useful in treating schizophrenia and other central nervous system disorders. These inhibitors were noted for their favorable pharmacokinetic profiles and significant effects in rodent models (Yamamoto et al., 2016).
Hydrogen-Bonded Framework Structures
- Studies on hydrogen-bonded framework structures in closely related compounds have been conducted, providing insights into the potential molecular interactions and stability of these chemical structures (Vasconcelos et al., 2006).
Synthesis of Novel Compounds
- Novel compounds related to this chemical have been synthesized for various purposes, such as developing new insecticides or exploring chemical properties. These studies contribute to the broader understanding of the chemical's potential applications (Yun-shang, 2010).
Safety And Hazards
This compound is associated with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
特性
IUPAC Name |
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(hydrazinecarbonyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N5O3/c1-4-7(8(21-24-4)11(23)20-17)10(22)19-9-6(13)2-5(3-18-9)12(14,15)16/h2-3H,17H2,1H3,(H,20,23)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOINBCDSXSSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)NN)C(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


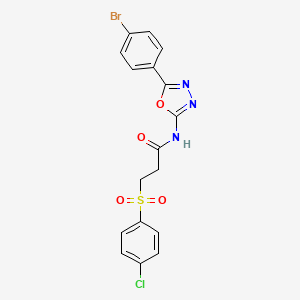
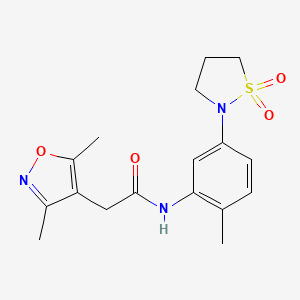
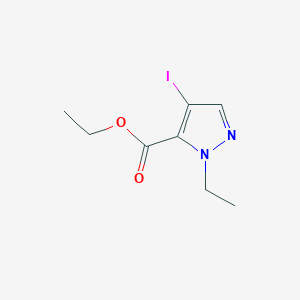
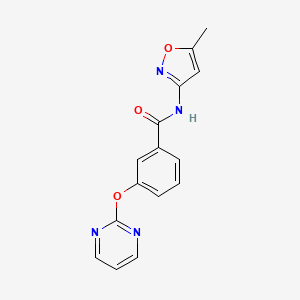
![methyl 2-(7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2452750.png)
![3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452751.png)
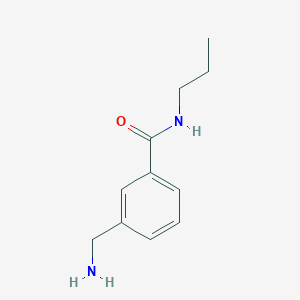
![Methyl 2-{[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2452753.png)
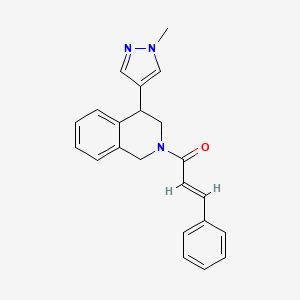
![2-(2-phenoxypropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2452760.png)
![2'-Amino-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2452761.png)
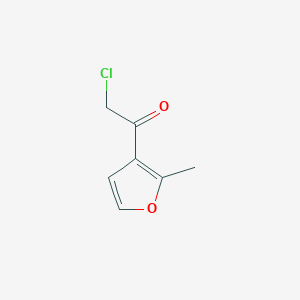
![1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone](/img/structure/B2452763.png)